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Compound Name: SHP389

Cat. No.: B8143749 Get Quote

This guide provides a comparative analysis of the activity of SHP389, an allosteric inhibitor of

Src homology 2 domain-containing phosphatase 2 (SHP2), across various cancer cell lines.

The data presented herein is intended to offer researchers, scientists, and drug development

professionals a comprehensive overview of SHP389's potency and selectivity, benchmarked

against other known SHP2 inhibitors.

Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a critical role in signal transduction downstream of various receptor tyrosine kinases

(RTKs).[1] It is a key component of the RAS-ERK signaling pathway, which is frequently

hyperactivated in human cancers and drives tumor cell proliferation and survival.[1][2]

Consequently, SHP2 has emerged as a promising target for cancer therapy.[1]

SHP389 is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site.

[3] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic

activity.[1][2] This mechanism of action offers high selectivity and potency. This guide will

compare the in vitro activity of SHP389 with other well-characterized allosteric SHP2 inhibitors,

such as SHP099 and RMC-4550.
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The anti-proliferative activity of SHP2 inhibitors is commonly assessed by determining the half-

maximal inhibitory concentration (IC50), which represents the concentration of the compound

required to inhibit cell growth by 50%. The following table summarizes the IC50 values for

SHP389 and other SHP2 inhibitors in a panel of cancer cell lines. Lower IC50 values are

indicative of higher potency.
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Cell Line Cancer Type Compound IC50 (µM) Reference(s)

KYSE-520

Esophageal

Squamous Cell

Carcinoma

SHP389 0.36 [3]

KYSE-520

Esophageal

Squamous Cell

Carcinoma

SHP099 5.14 [4]

Detroit 562
Pharyngeal

Carcinoma
SHP099 3.76 [4]

MDA-MB-468 Breast Cancer SHP099 ~0.25 (p-ERK) [2]

MV4-11
Acute Myeloid

Leukemia
SHP099 0.32 [5][6]

MOLM-14
Acute Myeloid

Leukemia
SHP099 Not specified [5]

PC9
Non-Small Cell

Lung Cancer
SHP099 7.536 (24h) [7]

PC9GR
Non-Small Cell

Lung Cancer
SHP099 8.900 (24h) [7]

NCI-H1975
Non-Small Cell

Lung Cancer
Compound 5b 2.76 [7]

SUM-52 Breast Cancer SHP099 49.62 [4]

KATO III
Gastric

Carcinoma
SHP099 17.28 [4]

JHH-7
Hepatocellular

Carcinoma
SHP099 45.32 [4]

Hep3B
Hepatocellular

Carcinoma
SHP099 19.08 [4]

RPMI-8226
Multiple

Myeloma
SHP099 Not specified [8][9]
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NCI-H929
Multiple

Myeloma
SHP099 Not specified [8][9]

RPMI-8226
Multiple

Myeloma
RMC-4550 Not specified [8][9]

NCI-H929
Multiple

Myeloma
RMC-4550 Not specified [8][9]

4T1
Murine Breast

Cancer
SHP099 119.3 [5]

ASPC1
Pancreatic

Cancer
SHP099 64.04 [5]

BXPC-3
Pancreatic

Cancer
SHP099 72.86 [5]

Capan-2
Pancreatic

Cancer
SHP099 15.67 [5]

SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RTK-mediated activation of the

RAS-ERK signaling cascade. Growth factor binding to an RTK induces its dimerization and

autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to

this complex and dephosphorylates specific regulatory sites, leading to the activation of RAS

and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK

translocates to the nucleus to regulate gene expression involved in cell proliferation,

differentiation, and survival.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.841308/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9019471/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.841308/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9019471/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.841308/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9019471/
https://www.medchemexpress.com/SHP099.html
https://www.medchemexpress.com/SHP099.html
https://www.medchemexpress.com/SHP099.html
https://www.medchemexpress.com/SHP099.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

Grb2

Recruits

SHP2

Recruits & Activates

SOS

RAS

Activates

Promotes
Activation

RAF

MEK

ERK

Gene Expression
(Proliferation, Survival)

Translocates & Activates

Growth Factor

Binds

SHP389

Inhibits

Click to download full resolution via product page

Caption: SHP2's role in the RTK/RAS/ERK signaling pathway.
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Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of an inhibitor. A common

method for this is the cell viability assay, such as the MTT, XTT, or CellTiter-Glo® assay. Below

is a generalized protocol for a cell viability assay.

Cell Viability Assay (e.g., MTT Assay)

Cell Seeding:

Harvest cancer cells from culture and perform a cell count to determine cell density.

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete growth medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow

for cell attachment.

Compound Treatment:

Prepare a serial dilution of SHP389 and other comparator compounds in the appropriate

vehicle (e.g., DMSO).

Remove the medium from the wells and add 100 µL of fresh medium containing the

desired concentrations of the inhibitors. Include vehicle-only controls.

Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) under the same culture

conditions.

MTT Reagent Addition and Incubation:

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with

active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into

purple formazan crystals.

Formazan Solubilization:
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Carefully remove the medium containing the MTT reagent.

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to

each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle-

treated control cells.

Plot the percentage of viability against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of a compound's

activity across different cell lines. This process ensures the reproducibility and reliability of the

findings.
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Caption: Workflow for determining IC50 values across cell lines.
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Summary
The available data indicates that SHP389 is a potent inhibitor of SHP2, demonstrating

significant anti-proliferative activity in sensitive cell lines. The comparison with other SHP2

inhibitors like SHP099 highlights the varying sensitivities of different cancer cell types to SHP2

inhibition. This variability is likely influenced by the specific driver mutations and the cellular

context of the RAS-ERK pathway in each cell line. Further cross-validation studies in an

expanded panel of cell lines are warranted to fully elucidate the therapeutic potential and target

patient populations for SHP389.
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[https://www.benchchem.com/product/b8143749#cross-validation-of-shp389-activity-in-
different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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